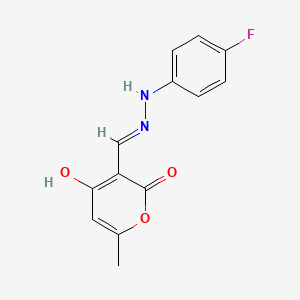

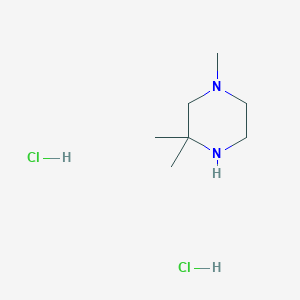

![molecular formula C12H15N3O2S B2367707 2-氰基-3-[2-(乙硫基)-1-甲基-1H-咪唑-5-基]丙烯酸乙酯 CAS No. 320423-20-9](/img/structure/B2367707.png)

2-氰基-3-[2-(乙硫基)-1-甲基-1H-咪唑-5-基]丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”. However, cyanoacrylate derivatives are known to be important intermediate precursors for the synthesis of different heterocyclic derivatives2.Molecular Structure Analysis

The molecular structure of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” is not explicitly mentioned in the search results. However, similar compounds such as ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate have been reported2.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate” are not explicitly mentioned in the search results.科学研究应用

Adhesive Modification

- Scientific Field : Polymer Science

- Application Summary : Cyanoacrylate adhesives are widely used in technology and medicine due to their unique specific features . Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .

- Methods of Application : Different amounts (5–5000 ppm) of citric, pyruvic, trimellitic, and other acids are introduced into CAs to improve impact strength . The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .

- Results or Outcomes : The modification techniques have resulted in enhanced shear strength and peel strength, impact strength, and thermal stability .

Inhibition of Mitochondrial Pyruvate Transport

- Scientific Field : Biochemistry

- Application Summary : (2 E)-2-cyano-3-phenylprop-2-enoate derivatives can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde and acetate during alcoholic fermentation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Polymerisation of Renewable Terpene (Meth)acrylates

- Scientific Field : Polymer Chemistry

- Application Summary : Terpenes are ideal candidates for sustainable polymer feedstocks, due to their natural abundance and availability from existing waste streams . A range of terpene(meth)acrylate monomers can be synthesised from the most commonly available terpenes (α-pinene, -pinenene and β limonene) and that these readily undergo radical polymerisation .

- Methods of Application : The synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .

- Results or Outcomes : A very wide range of Tg values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate), and these are exploited to create renewably-sourced hard–soft block copolymers .

Forensic Applications

- Scientific Field : Forensic Science

- Application Summary : In forensics, cyanoacrylate ester has excellent non-destructive impressioning abilities, which are especially important when lifting fingerprints from delicate evidence items, or when the prints could not be lifted using traditional means such as fingerprinting powder .

- Methods of Application : The procedure involves heating the acrylate in a sealed chamber. Its fumes then react with deposited proteins that form into a white, stable, and clear print outlines .

- Results or Outcomes : The resulting prints could be used ‘as is’ or enhanced further by staining them with darker pigments .

Synthesis of Substituted Olefins

- Scientific Field : Organic Chemistry

- Application Summary : Cyanoacrylates can be used in the synthesis of substituted olefins . For instance, the condensation reaction of benzaldehyde with ethyl cyanoacetate in the presence of a nano-ZnO catalyst results in the formation of ethyl 2-cyano-3-phenylacrylate .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Production of Cyanoacrylate Glues

- Scientific Field : Industrial Chemistry

- Application Summary : Ethyl cyanoacrylate, a cyanoacrylate ester, is the main component of cyanoacrylate glues . It is a colorless liquid with low viscosity and a faint sweet smell in pure form .

- Methods of Application : Ethyl cyanoacrylate is prepared by the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction affords the polymer, which is subsequently sintered, thermally “cracked” to give the monomer .

- Results or Outcomes : The resulting product is used in various applications, including as an adhesive in technology and medicine .

安全和危害

There is no specific safety and hazard information available for “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.

未来方向

There is no specific information available on the future directions of “ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, you may want to consult a specialist or conduct further research.

属性

IUPAC Name |

ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXCUMMLHPRTFY-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)

![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)

![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)

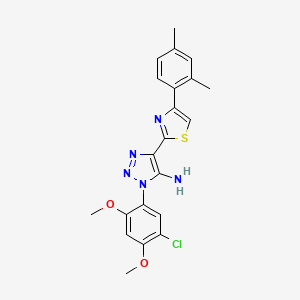

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)

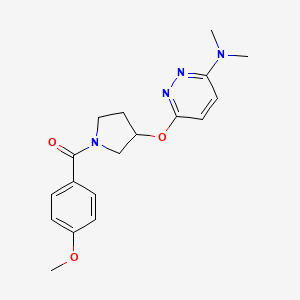

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

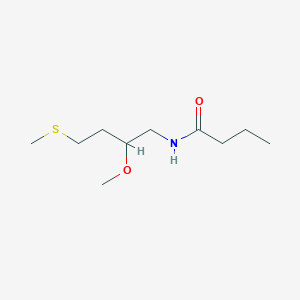

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)